molecular formula C20H23FN2O B2463068 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953244-96-7

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No. B2463068
CAS RN: 953244-96-7
M. Wt: 326.415
InChI Key: OKNMISMTUJQHJP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide (also known as FPPEA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Radiosynthesis and Imaging

Compounds with structures similar to "2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide" have been explored for their utility in medical imaging. For example, F. Dollé, F. Hinnen, Annelaure Damont, et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The synthesis involved a tosyloxy-for-fluorine nucleophilic aliphatic substitution, highlighting the potential of fluorophenyl compounds in developing diagnostic tools.

Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, with structural similarities, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, as demonstrated by Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, et al. (2011). These compounds, including variations such as KX2-391, have shown promise in inhibiting cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents.

Novel Compounds with Anti-Lung Cancer Activity

A study by A. G. Hammam, O. A. El-Salam, A. Mohamed, et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds, which showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This highlights the role of fluorophenyl derivatives in developing new anticancer drugs.

Synthesis of NK1 Receptor Antagonists

Paul N. Devine, B. S. Foster, E. Grabowski, et al. (2002) explored the asymmetric synthesis of 3-Aryl-1,4-oxazin-2-ones, which are key intermediates in the synthesis of potent NK1 receptor antagonists. The study showcases the application of fluorophenyl derivatives in synthesizing compounds that could serve as treatments for conditions related to the NK1 receptor.

High Glass Transition and Thermal Stability of New Materials

Research by Kun-Li Wang, W. Liou, D. Liaw, et al. (2008) on new pyridine-containing polyimides derived from diamine monomers, including those with fluorophenyl groups, highlighted their high glass transition temperatures and thermal stability. This research demonstrates the utility of such compounds in creating materials with desirable thermal and mechanical properties.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMISMTUJQHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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